Methyl 4-formylfuran-2-carboxylate
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Overview
Description
Methyl 4-formylfuran-2-carboxylate: is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group (–CHO) at the 4-position and a carboxylate ester group (–COOCH3) at the 2-position of the furan ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Furan-2-carboxylic acid to Methyl 4-formylfuran-2-carboxylate:
Industrial Production Methods:
- The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Methyl 4-formylfuran-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- The formyl group in this compound can be reduced to an alcohol group.
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Reagents: Nucleophiles such as amines or hydrazines can react with the formyl group to form imines or hydrazones.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield imines or hydrazones.
Scientific Research Applications
Chemistry:
- Methyl 4-formylfuran-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules.
Biology and Medicine:
- The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
- In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
- The mechanism of action of Methyl 4-formylfuran-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations such as oxidation, reduction, and substitution.
- In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
-
Methyl furan-2-carboxylate:
- Lacks the formyl group at the 4-position.
- Used as an intermediate in organic synthesis.
-
Furan-2-carboxylic acid:
- Lacks the ester group and formyl group.
- Used in the synthesis of various furan derivatives.
-
4-Formylfuran-2-carboxylic acid:
- Lacks the ester group.
- Used in the synthesis of heterocyclic compounds.
Uniqueness:
- Methyl 4-formylfuran-2-carboxylate is unique due to the presence of both the formyl and ester groups on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 4-formylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)6-2-5(3-8)4-11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNMWIZRGZCUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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